4-(Benzyloxy)-2-bromo-1-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of similar bromo-nitrobenzene derivatives typically involves the bromination and nitration of benzene compounds, employing strategies like the Williamson ether synthesis for ether linkage formation. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, demonstrates the preparation from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction, showcasing the general approach for introducing bromo and nitro groups into the benzene ring (Zhai Guang-xin, 2006).
Molecular Structure Analysis
The structure of nitrobenzene derivatives often includes significant intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their crystalline packing and physical properties. An example can be seen in the crystal structure analysis of compounds with nitro groups, where N⋯O interactions play a crucial role in determining the molecular arrangement within the crystals (E. Gagnon et al., 2007).
Chemical Reactions and Properties
The chemical behavior of bromo-nitrobenzene derivatives involves various reactions, including electrophilic substitutions and coupling reactions. The electrochemical reduction of 1-bromo-4-nitrobenzene, for example, highlights the reactivity of such compounds, demonstrating their utility in synthesizing arylzinc compounds, which are valuable intermediates in organic synthesis (S. Ernst et al., 2014).
Scientific Research Applications
Synthesis and Thermal Decomposition Studies : This compound is utilized in studying the synthesis and thermal decomposition of 1,3,4-dioxazoles (Nohira et al., 1967).
Preparation of Phenols and Benzofuran : It plays a role in the preparation of 2-substituted-6-nitrophenols and in the preparation of substituted benzofuran (Hardcastle et al., 1994).
Resorcinarene Synthesis : The synthesis of functionalized resorcinarenes, like 4-(Benzyloxy)-2-bromo-1-nitrobenzene, aids in researching their properties and conformations (Bourgeois & Stoeckli-Evans, 2005).
Pharmaceutical Application : It serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
Nucleophilic Aromatic Substitution Research : Used in studies involving sodium borohydride as a reagent for nucleophilic aromatic substitution by hydrogen, leading to the production of nitrobenzene (Gold et al., 1980).
Organocatalytic Syntheses Studies : This compound is involved in the organocatalytic syntheses of benzoxazoles and benzothiazoles, providing an effective route for constructing functionalized 2-alkyl-/arylbenzoxazoles (Alla et al., 2014).
Electroreduction Research : It is used in studying the electroreduction characteristics of nitrobenzenes, focusing on aspects like peak potential and diffusion control steps (Chen Song, 2005).
Silicon Surface Engineering : 4-(Benzyloxy)-2-bromo-1-nitrobenzene is used in electrochemical grafting processes on silicon surfaces, which is crucial for chemically passivating interface gaps and enhancing electron affinity (Hunger et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-nitro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVGSGXEYKPCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648656 | |
Record name | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromo-1-nitrobenzene | |
CAS RN |
165190-62-5 | |
Record name | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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